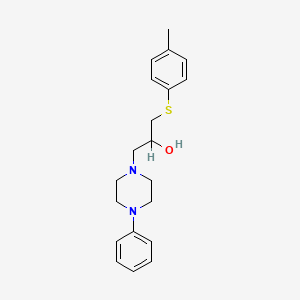![molecular formula C16H12N2O2S B3060763 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione CAS No. 79962-56-4](/img/structure/B3060763.png)
3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
描述
3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a spiro linkage between an indole and a thiazolidine ring, which imparts distinct chemical and biological properties.
作用机制
Target of Action
The primary targets of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione are gram-positive bacteria . The compound exhibits significant antimicrobial activity against these organisms .
Mode of Action
They achieve this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
The compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process follows the Trp→Indole-3-Pyruvate→Indole-3-Lactate→Indole-3-Acrylate→Indole-3-Propionate Pathway . Indole-3-Pyruvate (IPyA) is converted from Trp by the presence of the aromatic amino acid aminotransferase (ArAT). IPyA is a precursor of Indole-3-Lactate (ILA), and phenyllactate dehydrogenase (fldH) is involved in this reduction reaction .
Result of Action
The compound maintains intestinal homeostasis and impacts liver metabolism and the immune response . It shows good therapeutic prospects, especially in the treatment of intestinal and liver diseases .
Action Environment
The action of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can be influenced by various environmental factors. For instance, the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves the reaction of indole derivatives with thiazolidine-2,4-dione. One common method includes the use of Schiff bases, which are formed by the condensation of indole-2,3-diones with aromatic amines in the presence of a catalyst. The Schiff bases are then reacted with mercaptoacetic acid under microwave irradiation or reflux conditions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic or optical properties
相似化合物的比较
Similar Compounds
- 3’-phenylspiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione
- 1,3-diaryl-spiro[azetidine-2,3’-indoline]-2’,4-dione
Uniqueness
3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is unique due to its specific spiro linkage and the combination of indole and thiazolidine rings. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-10-21-16(18(14)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-15(16)20/h1-9H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUZPGWSTPAIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384671 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-56-4 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)
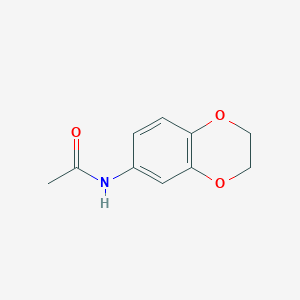
![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
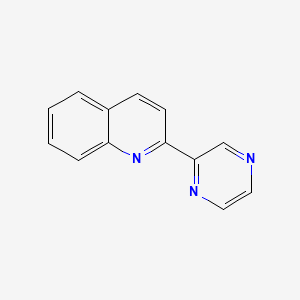

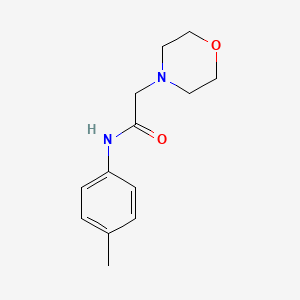
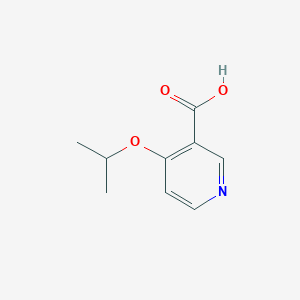
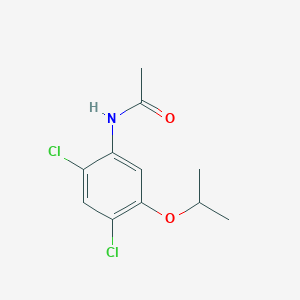

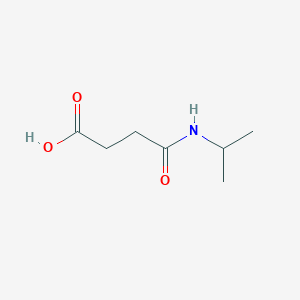
![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)
